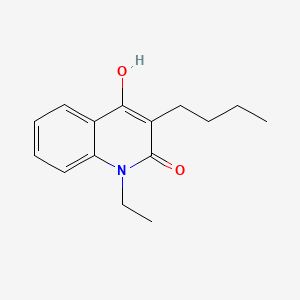
3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one is a useful research compound. Its molecular formula is C15H19NO2 and its molecular weight is 245.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one is a compound belonging to the hydroxyquinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings, highlighting the biological activity of this compound through various studies, including cytotoxicity assays, mechanism exploration, and structure-activity relationships.
Chemical Structure and Properties
The compound is characterized by its unique quinoline backbone with a hydroxyl group at position 4 and alkyl substituents at positions 1 and 3. Its molecular formula is C13H15N1O1, and it exhibits properties that suggest potential bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent. For example, in vitro assays showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were reported to be in the nanomolar range, indicating potent activity.
The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. The compound's ability to interfere with tubulin polymerization has also been suggested as a mechanism contributing to its cytotoxicity.
2. Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity. Studies indicated that it was effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae.
The observed antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research has shown that variations in the substituents on the quinoline ring can significantly affect both cytotoxicity and antimicrobial efficacy. For instance, the introduction of different alkyl groups or functional groups at various positions can enhance or diminish activity.
Case Studies
Case Study 1: Cytotoxicity in Cancer Cells
A study conducted on a series of hydroxyquinoline derivatives, including this compound, revealed that compounds with increased lipophilicity exhibited higher cytotoxicity against MCF-7 cells. The study emphasized the importance of hydrophobic interactions in enhancing cellular uptake and subsequent bioactivity.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives of hydroxyquinolines were screened for their ability to inhibit growth in various bacterial strains. The results indicated that modifications leading to increased electron-withdrawing characteristics on the aromatic ring improved antibacterial potency against Gram-positive bacteria.
Propiedades
IUPAC Name |
3-butyl-1-ethyl-4-hydroxyquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-5-8-12-14(17)11-9-6-7-10-13(11)16(4-2)15(12)18/h6-7,9-10,17H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEAHUQFIHFGSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2N(C1=O)CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716130 |
Source


|
| Record name | 3-Butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144603-03-2 |
Source


|
| Record name | 3-Butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














